![molecular formula C19H31N3O2 B5543949 N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide involves various organic synthesis techniques. For instance, the Bischler-Napieralski reaction has been employed for the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to form related piperazine structures (Browne, Skelton, & White, 1981). This type of reaction provides a basis for synthesizing complex structures found in medicinal compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide has been analyzed using X-ray crystallography, which confirms configurations and arrangements of atoms within the molecule, establishing structural features critical for their biological activities (Browne, Skelton, & White, 1981).
科学的研究の応用
Dopamine Receptor Affinity and PET Imaging
Studies have identified derivatives similar to N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide displaying moderate affinity for dopamine D(3) receptors, which suggests potential applications in neuroimaging and the study of neurological disorders. Modifications in the aromatic ring linked to the N-1 piperazine ring have led to compounds with high selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors, making them valuable candidates for positron emission tomography (PET) imaging due to their affinity values and lipophilicity properties (Leopoldo et al., 2002).
Metabolic Pathways in Clinical Development
Research into the oxidative metabolism of novel antidepressants structurally related to N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide has shown the involvement of various cytochrome P450 enzymes. These findings are crucial for understanding the metabolic pathways and potential interactions of new therapeutic agents in clinical development (Hvenegaard et al., 2012).
Analgesic and Antidepressive Effects
Compounds such as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide have shown good oral bioavailability and effects in analgesic and antidepressive models in rats. Their analgesic effects, mediated by δ-opioid receptors, suggest a potential for chronic pain treatment. Such studies underline the therapeutic promise of N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide derivatives in pain management and mood disorders (Nozaki et al., 2012).
Anti-Acetylcholinesterase Activity
Investigations into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed significant anti-acetylcholinesterase (anti-AChE) activity, highlighting the role of such compounds in developing antidementia agents. These findings contribute to the understanding of how structural modifications can enhance biological activity and may inform the design of new treatments for cognitive disorders (Sugimoto et al., 1990).
特性
IUPAC Name |
N-[(1,4-dimethylpiperazin-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-19(2,24)10-9-15-5-7-16(8-6-15)18(23)20-13-17-14-21(3)11-12-22(17)4/h5-8,17,24H,9-14H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGIIDUGMYHLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2CN(CCN2C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。